3'-Chloroacetophenone

Description

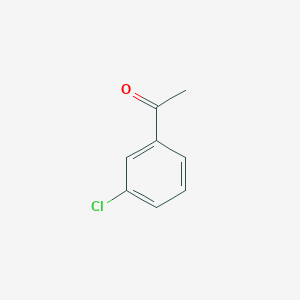

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJBXKHMMQDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059182 | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-02-5 | |

| Record name | 1-(3-Chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3'-Chloroacetophenone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Chloroacetophenone, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical synthesis.

Core Chemical Identity

CAS Number: 99-02-5[1]

Molecular Formula: C₈H₇ClO[1]

Molecular Weight: 154.59 g/mol [1]

Synonyms: m-Chloroacetophenone, 1-(3-Chlorophenyl)ethanone[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Clear colorless to yellow liquid | --INVALID-LINK-- |

| Boiling Point | 227-229 °C | --INVALID-LINK-- |

| Density | 1.191 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.550 | --INVALID-LINK-- |

| Flash Point | 221 °F | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | --INVALID-LINK-- |

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily utilized as a key intermediate in the manufacturing of:

-

Pharmaceuticals: It is notably used in the synthesis of GABA-AT (gamma-aminobutyric acid aminotransferase) inhibitors.[3][4] The chloro-substituted aromatic structure is an essential feature for the biological activity of these inhibitors.[3]

-

Agrochemicals: The compound serves as a precursor for certain pesticides and herbicides.[5]

-

Fine Chemicals: Its reactive nature makes it suitable for producing a variety of fine and specialty chemicals.[5]

Biological Activity

The primary biological effect of this compound is as a potent irritant and lachrymatory agent, causing irritation to the eyes, skin, and respiratory tract.[3][6] Its use in riot control agents has been documented.[3] While its toxicological profile is not exhaustively studied, caution is advised due to its irritant properties.[6]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are summaries of two common approaches.

1. Friedel-Crafts Acylation of Chlorobenzene:

This is a classical and widely used method for preparing aromatic ketones.

-

Reactants: Chlorobenzene and acetyl chloride (or acetic anhydride).

-

Catalyst: A Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

-

Procedure:

-

Anhydrous aluminum chloride is suspended in an excess of chlorobenzene, which serves as both the solvent and the reactant.

-

Acetyl chloride is added dropwise to the cooled and stirred mixture.

-

The reaction is typically exothermic and requires cooling to control the temperature.

-

After the addition is complete, the mixture is stirred for a period to ensure the reaction goes to completion.

-

The reaction is quenched by carefully pouring the mixture over ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed (e.g., with water, sodium bicarbonate solution, and brine), dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by distillation.

-

The crude product is then purified by vacuum distillation.

-

2. Nickel-Catalyzed Cross-Coupling of an Organomanganese Reagent with Acetyl Chloride:

This method represents a more modern approach to the synthesis.

-

Reactants: 3-chlorophenylmanganese chloride and acetyl chloride.

-

Catalyst: A nickel-based catalyst.

-

General Procedure Outline:

-

Preparation of the Grignard reagent (3-chlorophenylmagnesium bromide) from 3-bromochlorobenzene and magnesium.

-

Transmetalation with a manganese salt (e.g., MnCl₂) to form the organomanganese reagent.

-

Nickel-catalyzed coupling of the organomanganese reagent with acetyl chloride at low temperature.

-

Aqueous workup and purification of the product, typically by column chromatography or distillation.

-

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via the Friedel-Crafts acylation route.

Caption: A flowchart of the synthesis and purification process for this compound.

Signaling Pathways

Based on publicly available scientific literature, there is no direct evidence to suggest that this compound itself is a key signaling molecule or directly and specifically modulates a particular signaling pathway in a well-characterized manner. Its primary relevance in the context of cell signaling and drug development is as a chemical intermediate for the synthesis of pharmacologically active compounds, such as GABA-AT inhibitors, which in turn modulate specific signaling pathways.

Further research would be required to elucidate any direct interactions of this compound with cellular signaling components.

References

Physical and chemical properties of 3'-Chloroacetophenone

An In-depth Technical Guide to 3'-Chloroacetophenone

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 99-02-5). The information is curated for professionals in research and development, with a focus on data clarity, experimental context, and safety.

Chemical Identity and Structure

This compound, also known as 1-(3-chlorophenyl)ethanone, is an organic halogenated compound derived from acetophenone.[1] It features a benzene ring substituted with a chloro group at the meta-position and an acetyl group.[2] This structure imparts reactivity related to both the aromatic ring (electrophilic substitution) and the carbonyl group (nucleophilic addition).[1][2] It is a synthetic compound, not known to occur naturally, and serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

| Identifier | Value |

| CAS Number | 99-02-5[1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₇ClO[1][2][3][7][8] |

| Molecular Weight | 154.59 g/mol [1][2][4][6][8] |

| IUPAC Name | 1-(3-chlorophenyl)ethanone[2][7][9][10] |

| Synonyms | m-Chloroacetophenone, 3-Chlorophenyl methyl ketone, 1-Acetyl-3-chlorobenzene[2][3][5][7][9][10] |

| InChI Key | UUWJBXKHMMQDED-UHFFFAOYSA-N[4][7][11][12] |

Physical Properties

This compound typically appears as a clear, colorless to pale yellow liquid or a white to off-white crystalline solid at room temperature.[1][2][3][5][9][10] It possesses a mild, aromatic, or slightly pungent odor.[1][2]

| Property | Value |

| Appearance | Clear, colorless to yellow liquid[1][3][5][9][10] |

| Boiling Point | 227-229 °C at 760 mmHg (lit.)[2][4][10][13] |

| 241 °C[3][5] | |

| Density | 1.191 g/mL at 25 °C (lit.)[2][4][13] |

| 1.2 ± 0.1 g/cm³[8] | |

| Refractive Index | n20/D 1.550 (lit.)[2][4][13] |

| 1.548-1.551[5] | |

| Flash Point | 105 °C / 221 °F (closed cup)[2][4][5][6][10][13] |

| Vapor Pressure | 0.0752 mmHg at 25°C[2] |

| Vapor Density | 5.3[3][10] |

| Water Solubility | Insoluble[1][3] |

| LogP | 2.51 - 2.54[2][8] |

Chemical and Spectroscopic Properties

Reactivity and Stability

This compound is stable under normal storage and handling conditions in a tightly closed container.[1][5][9] It should be stored in a cool, dry, and well-ventilated area.[1][5][9]

| Property | Description |

| Stability | Stable at room temperature in closed containers.[1][5][9] Moisture sensitive.[9] |

| Conditions to Avoid | Incompatible materials, excess heat.[9] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids.[9][10] |

| Hazardous Decomposition | Hydrogen chloride, carbon monoxide, carbon dioxide upon thermal decomposition.[9][10] |

| Hazardous Polymerization | Has not been reported.[9] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

| Spectrum Type | Key Characteristics |

| ¹H NMR | (500 MHz, CDCl₃): δ 2.59 (s, 3H), 7.41 (t, J = 7.8 Hz, 1H), 7.52-7.54 (m, 1H), 7.82-7.83 (m, 1H), 7.92 (t, J = 1.8 Hz, 1H).[14][15] |

| ¹³C NMR | (125 MHz, CDCl₃): δ 26.5, 126.4, 128.4, 129.9, 133.0, 134.9, 138.7, 196.6.[14][15] |

| IR (Infrared) | Characteristic peaks for C=O (carbonyl) and C-Cl stretching are expected. Available data includes liquid film and ATR-IR spectra.[2][11] |

| Mass Spectrometry | Electron ionization (EI) mass spectrum data is available for this compound.[7] |

Experimental Protocols & Methodologies

Synthesis of this compound

A primary method for synthesizing this compound is through the Friedel-Crafts acylation of chlorobenzene.[1] An alternative laboratory-scale synthesis involves the direct chlorination of acetophenone.

Protocol: Chlorination of Acetophenone [16]

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser, a mechanical stirrer, and a gas inlet tube.

-

Reaction Mixture: A solution of acetophenone in glacial acetic acid is prepared in the flask.

-

Chlorination: A rapid stream of chlorine gas is passed through the vigorously stirred solution. The reaction temperature may be controlled with an ice-water bath if the reaction becomes too rapid.

-

Monitoring: Chlorine addition continues until the required weight increase, corresponding to the absorption of the necessary amount of chlorine, is achieved. The mixture is then stirred at room temperature until it becomes colorless.

-

Work-up: The reaction mixture is poured into ice-water, causing the product to separate as an oil which then solidifies.

-

Purification: The solid crystals are collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent like dilute ethyl alcohol to yield pure chloroacetophenone.

Caption: Friedel-Crafts acylation synthesis workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 or 500 MHz) using a deuterated solvent like CDCl₃ with Tetramethylsilane (TMS) as an internal standard.[14][17] This confirms the chemical structure and proton/carbon environments.

-

Infrared (IR) Spectroscopy: FTIR spectrometers are used to obtain the infrared spectrum (e.g., via KBr pellet or as a liquid film).[17] This identifies characteristic functional groups, particularly the carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) is used to determine the exact mass of the compound, confirming its molecular formula.[17]

-

Melting Point Determination: A micro melting point apparatus is used to determine the melting range of the solid product, which is a key indicator of purity.[17]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[10] It is classified as harmful if swallowed or inhaled and causes skin, eye, and respiratory tract irritation.[9][10] It is also a lachrymator, a substance that causes tearing.[5][9]

| Hazard Category | Description |

| Acute Toxicity | Harmful if swallowed (Oral, Category 4), Harmful if inhaled (Inhalation, Category 4).[10] |

| Irritation | Causes serious eye irritation (Category 2), skin irritation (Category 2), and may cause respiratory irritation.[4][6][10] |

| Sensitization | May cause an allergic skin reaction.[9] |

| Target Organs | Respiratory system, eyes, skin.[4][6][9] |

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a chemical fume hood.[9] Eyewash stations and safety showers must be readily available.[9][10]

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[6][10]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[6][9][10]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[9]

Caption: Basic safety and first aid workflow for handling this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(99-02-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 3′-クロロアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS 99-02-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 3 -Chloroacetophenone 98 99-02-5 [sigmaaldrich.com]

- 7. Acetophenone, 3'-chloro- [webbook.nist.gov]

- 8. This compound | CAS#:99-02-5 | Chemsrc [chemsrc.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(99-02-5) 1H NMR spectrum [chemicalbook.com]

- 13. This compound | 99-02-5 [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. rsc.org [rsc.org]

Spectroscopic data of 3'-Chloroacetophenone (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3'-chloroacetophenone, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details the ¹H NMR, ¹³C NMR, and IR spectroscopic data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 2.59 | Singlet (s) | - | 3H | -CH₃ (Methyl protons) |

| 7.41 | Triplet (t) | 7.8 | 1H | Ar-H |

| 7.52-7.54 | Multiplet (m) | - | 1H | Ar-H |

| 7.82-7.83 | Multiplet (m) | - | 1H | Ar-H |

| 7.92 | Triplet (t) | 1.8 | 1H | Ar-H |

¹³C NMR Data

The ¹³C NMR spectrum of this compound was recorded in CDCl₃ on a 125 MHz spectrometer.[1] The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) (ppm) | Assignment |

| 26.5 | -CH₃ |

| 126.4 | Ar-C |

| 128.4 | Ar-C |

| 129.9 | Ar-C |

| 133.0 | Ar-C |

| 134.9 | Ar-C-Cl |

| 138.7 | Ar-C-C=O |

| 196.6 | C=O |

IR (Infrared) Spectroscopy Data

The infrared spectrum was obtained using an ATR-FTIR spectrometer. The main absorption bands and their corresponding functional group assignments are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3090 - 3000 | Medium | Aromatic C-H Stretch |

| ~1690 | Strong | C=O (Carbonyl) Stretch |

| ~1590 - 1450 | Medium-Strong | Aromatic C=C Bending |

| ~1226 | Strong | C-C(=O)-C Stretch |

| Below 800 | Strong | C-Cl Stretch |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

¹H NMR Spectroscopy

Instrumentation: Bruker AVANCE III 500MHz NMR Spectrometer.

Sample Preparation: A solution of this compound was prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm). The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

-

Pulse Program: A standard single-pulse experiment was used.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans were accumulated to ensure a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 16 ppm was used.

Data Processing: The acquired Free Induction Decay (FID) was processed using an exponential window function with a line broadening factor of 0.3 Hz. After Fourier transformation, the spectrum was phase-corrected and baseline-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Instrumentation: Bruker AVANCE III 500MHz NMR Spectrometer operating at 125 MHz for ¹³C nuclei.

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy was used for the ¹³C NMR analysis.

Data Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence was utilized.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024 scans were averaged to obtain a high-quality spectrum due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 240 ppm was employed.

Data Processing: The FID was processed with an exponential window function and a line broadening of 1 Hz. Following Fourier transformation, the spectrum was phased and the baseline was corrected. The chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.

ATR-FTIR Spectroscopy

Instrumentation: An FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat liquid this compound was placed directly onto the diamond ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 scans were co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance spectrum. The spectrum was then analyzed for characteristic absorption bands.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Chemical Structure and NMR Assignments

This diagram shows the chemical structure of this compound with atoms labeled for correlation with the NMR data.

Caption: Structure of this compound with NMR assignments.

References

A Technical Guide to the Solubility of 3'-Chloroacetophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloroacetophenone (CAS No. 99-02-5) is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a benzene ring substituted with a chloro and an acetyl group, imparts a moderate polarity that dictates its solubility in different media. A thorough understanding of its solubility profile in common organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This technical guide provides a summary of the available solubility information for this compound, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing the solubility of an organic compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 227-229 °C |

| Density | 1.191 g/mL at 25 °C |

Solubility Data

The following table summarizes the expected qualitative solubility of this compound in various organic solvents. This information is based on general principles of "like dissolves like" and the known solubility of similar aromatic ketones.

| Solvent Class | Solvent | Expected Solubility |

| Alcohols | Methanol, Ethanol | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |

| Aqueous Solvents | Water | Insoluble[1] |

Note: This table is predictive and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

For a precise quantitative determination of the solubility of this compound in a specific solvent, the following equilibrium solubility method (shake-flask method) is recommended.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a scintillation vial or flask containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials/flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials/flasks to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.

-

Filtration: Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000

Data Reporting: The solubility should be reported in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.

References

In-Depth Technical Guide to the Health and Safety of 3'-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for trained professionals in research and development environments. The information compiled herein is based on publicly available safety data sheets and scientific literature. It is not exhaustive and should be used as a supplement to, not a replacement for, a thorough risk assessment conducted by qualified personnel for specific laboratory or manufacturing conditions. All users must consult their institution's safety protocols and the most current Safety Data Sheet (SDS) from their supplier before handling 3'-Chloroacetophenone.

Executive Summary

This compound (CAS No. 99-02-5) is an aromatic ketone utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] While a valuable building block, it presents significant health and safety hazards that necessitate stringent handling protocols. This guide provides a comprehensive overview of its chemical and physical properties, toxicological data, handling procedures, and emergency response measures. The toxicological properties of this compound have not been fully investigated, and a lack of quantitative data on lethal dosage (LD50/LC50) requires a cautious approach, treating it as a substance of high acute toxicity.[3] This guide summarizes the known hazards and provides detailed workflows for safe handling and emergency procedures to minimize risk in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. It is a clear, colorless to light yellow liquid and is known to be a lachrymator, a substance that irritates the eyes and causes tears.[1][3]

| Property | Value | Reference |

| CAS Number | 99-02-5 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | [1][3] |

| Boiling Point | 227-229 °C at 760 mmHg | [5] |

| Density | 1.191 g/mL at 25 °C | |

| Flash Point | 105 °C (221 °F) - Closed Cup | [5] |

| Refractive Index (n20/D) | 1.550 | |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][6] |

| Vapor Density | 5.3 | [7] |

Hazard Identification and Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5][7] It is harmful if swallowed or inhaled and causes significant irritation to the skin, eyes, and respiratory system.[3][5] It is also a lachrymator and may cause an allergic skin reaction.[3]

GHS Classification

| Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Signal Word | Warning |

Data compiled from multiple safety data sheets.[5]

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards associated with a substance.

| Category | Rating | Description |

| Health (Blue) | 3 | Materials that, under emergency conditions, can cause serious or permanent injury. |

| Flammability (Red) | 1 | Materials that must be preheated before ignition can occur. |

| Instability (Yellow) | 0 | Materials that are normally stable, even under fire conditions. |

| Special (White) | N/A | No special hazards indicated. |

This is an estimated rating.[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated, and specific LD50 (oral, dermal) and LC50 (inhalation) data are not currently available.[3] However, available information indicates high acute toxicity. It is harmful if swallowed and may be fatal if inhaled.[3]

-

Eye Irritation: As a lachrymator, it causes tearing and serious eye irritation, with the potential for burns and corneal injury.[3]

-

Skin Irritation: Causes skin irritation and may lead to sensitization, an allergic reaction that becomes evident upon re-exposure.[3]

-

Inhalation Toxicity: Inhalation causes respiratory tract irritation and can lead to delayed pulmonary edema, coughing, and nausea.[3]

-

Ingestion Toxicity: Harmful if swallowed, causing gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[3]

-

Carcinogenicity: The compound is not listed as a carcinogen by ACGIH, IARC, NTP, or California Prop 65.[3]

Experimental Protocols and Safe Handling

Given the significant hazards, a stringent and well-defined experimental protocol is mandatory. The following represents a standard laboratory handling protocol based on best practices.

Standard Laboratory Handling Protocol

-

Risk Assessment:

-

Conduct a comprehensive risk assessment for the specific quantities and procedures involved.

-

Review the Safety Data Sheet (SDS) before every use.

-

Identify potential exposure scenarios (e.g., weighing, transfer, reaction quenching, spills).

-

-

Engineering Controls:

-

All work with this compound must be performed in a certified chemical fume hood to control vapor exposure.[3]

-

Ensure an eyewash station and a safety shower are immediately accessible and tested regularly.[3]

-

Use adequate general or local exhaust ventilation to maintain airborne concentrations below any established exposure limits.[3]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

-

Skin Protection: Wear butyl rubber gloves and a chemically resistant apron or lab coat.[3]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[3]

-

-

Handling Procedures:

-

Wash hands thoroughly after handling, even if gloves were worn.[3]

-

Avoid all contact with eyes, skin, and clothing.[3]

-

Keep the container tightly closed when not in use.[3]

-

Avoid ingestion and inhalation.[3]

-

Use dispensing techniques (e.g., cannulation, syringe) that minimize aerosol and vapor generation.

-

-

Storage:

-

Waste Disposal:

-

Dispose of waste in accordance with all federal, state, and local regulations.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of exposure.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse.[3][4] |

| Inhalation | Remove victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. This is a poison material; seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |

Spill Response

In the event of a spill, follow a pre-determined response plan. The following workflow provides a general guideline.

Stability and Reactivity

This compound is stable at room temperature in closed containers under normal storage and handling conditions.[3]

-

Conditions to Avoid: Excess heat and incompatible materials.[3]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[3]

-

Hazardous Decomposition Products: Thermal decomposition may produce hydrogen chloride, carbon monoxide, and carbon dioxide.[3]

-

Hazardous Polymerization: Has not been reported to occur.[3]

Visualization of Safety Protocols and Logic

Visual aids are crucial for reinforcing safety protocols. The following diagrams illustrate key decision-making processes and logical relationships for handling this compound.

First Aid Decision Workflow

This flowchart guides the user through the critical first steps after an exposure incident.

References

- 1. Page loading... [wap.guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound(99-02-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. This compound | 99-02-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to 3'-Chloroacetophenone: Key Suppliers, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3'-Chloroacetophenone, a versatile chemical intermediate crucial in the pharmaceutical and agrochemical industries. This document details its primary suppliers and manufacturers, presents key quantitative data, and outlines experimental protocols for its synthesis and use.

Core Properties of this compound

This compound, also known as m-chloroacetophenone, is an aromatic ketone with the chemical formula C₈H₇ClO. It is a colorless to pale yellow liquid at room temperature and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[1] Its key chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 99-02-5 | [1][2][3][4] |

| Molecular Formula | C₈H₇ClO | [5] |

| Molecular Weight | 154.59 g/mol | [5] |

| Boiling Point | 227-229 °C (lit.) | ChemBK |

| Density | 1.191 g/mL at 25 °C (lit.) | ChemBK |

| Refractive Index | n20/D 1.550 (lit.) | ChemBK |

| Purity (Typical) | >97% to 99% | [6] |

Key Suppliers and Manufacturers

A global market exists for the supply of this compound, with prominent manufacturers and suppliers located in China and India. Additionally, major international chemical suppliers offer this compound in various grades for research and development purposes.

| Supplier/Manufacturer | Location | Purity/Grades Offered |

| Sigma-Aldrich (Merck) | Global | 98% |

| Fisher Scientific | Global | 98+% |

| Tokyo Chemical Industry (TCI) | Global | >97.0% (GC)[6] |

| Alzchem Group | Germany | Not specified |

| Shaanxi Dideu Medichem Co. Ltd. | China | 99.0% |

| Capot Chemical Co.,Ltd. | China | 98% (Min. HPLC) |

| Henan Tianfu Chemical Co.,Ltd. | China | 99% |

| Clarion Drugs Ltd | India | 98% |

| Avra Synthesis Pvt Ltd | India | Not specified |

| Taj Pharmaceuticals Limited | India | Not specified |

Synthesis of this compound: Experimental Protocols

The most common method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride.[1][7]

Protocol 1: Friedel-Crafts Acylation of Chlorobenzene

This protocol describes the synthesis of a mixture of chloroacetophenone isomers, with the para-isomer (4'-chloroacetophenone) being the major product and the ortho-isomer (2'-chloroacetophenone) as the minor product. Due to the meta-directing effect of the acyl group, this compound is not the primary product of direct acylation of chlorobenzene. However, alternative starting materials or synthetic routes can yield the desired meta-isomer. The following is a general procedure for the acylation of chlorobenzene.

Reaction:

Caption: Friedel-Crafts Acylation of Chlorobenzene.

Materials:

-

Chlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) or other suitable solvent

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.

-

Suspend anhydrous aluminum chloride in the dry solvent in the flask and cool the mixture in an ice bath.

-

Add acetyl chloride to the dropping funnel.

-

Slowly add the acetyl chloride to the stirred suspension of aluminum chloride.

-

After the addition is complete, add chlorobenzene dropwise from the dropping funnel.

-

Once the addition of chlorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, carefully pour the reaction mixture onto crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate the desired isomer.

Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of chloroacetophenone isomers.

References

- 1. Page loading... [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Acetophenone, 3'-chloro- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Chlorobenzene to 4-chloro acetophenone [allen.in]

An In-depth Technical Guide to 3'-Chloroacetophenone

This technical guide provides a comprehensive overview of 3'-Chloroacetophenone, a significant chemical intermediate in various industrial and research applications. The document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in pharmaceutical development.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for its unambiguous identification in research and industry.

The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-(3-chlorophenyl)ethanone .[1][2]

This compound is also known by several synonyms, which are frequently encountered in scientific literature and commercial listings. These include:

-

3-Chlorophenyl methyl ketone[3]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value |

| Molecular Formula | C₈H₇ClO[1][4][5] |

| Molecular Weight | 154.59 g/mol [1][7] |

| CAS Number | 99-02-5[1][2][5] |

| Appearance | Clear colorless to yellow liquid[3][5][6][8] |

| Boiling Point | 227-229 °C[5] |

| Density | 1.191 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.550[5] |

| Flash Point | 105 °C (221 °F)[5][6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[3] |

Experimental Protocols

The synthesis of this compound is a fundamental process for its availability as a chemical intermediate. One common laboratory-scale synthesis method is the Friedel-Crafts acylation of chlorobenzene. A detailed protocol based on established chemical principles is provided below.

Synthesis of this compound via Friedel-Crafts Acylation

Objective: To synthesize this compound from chlorobenzene and acetyl chloride using aluminum chloride as a catalyst.

Materials:

-

Chlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl gas. The entire apparatus must be dried to prevent moisture contamination.

-

Reagent Addition: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the reaction flask. The flask is cooled in an ice bath.

-

A solution of acetyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride.

-

Following the addition of the acetyl chloride solution, chlorobenzene is added dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

A more contemporary synthesis method involves the reaction of 3-chlorophenylboronic acid with acetonitrile in the presence of a nickel(II) bromide complex and sodium hydrogencarbonate in water at 100°C in an autoclave.[9] After the reaction, the mixture is cooled, extracted with dichloromethane, and the crude product is purified by column chromatography.[9]

Applications and Biological Significance

This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][10] It is notably used in the synthesis of GABA-AT (gamma-aminobutyric acid aminotransferase) inhibitors, which are of interest in the development of treatments for neurological disorders such as epilepsy.[5][6][8] The compound also serves as a precursor in the synthesis of antimycobacterial agents.[5][6]

Due to its lachrymatory properties, it is also utilized as a riot control agent (tear gas).[8] Exposure can cause significant irritation to the eyes, skin, and respiratory tract.[8][11]

The following diagram illustrates a generalized synthetic pathway for a potential GABA-AT inhibitor starting from this compound.

Caption: Synthetic pathway to a GABA-AT inhibitor.

The logical workflow for the preparation of 2-bromo-3'-chloroacetophenone, another useful synthetic intermediate, is depicted below.

Caption: Workflow for 2-bromo-3'-chloroacetophenone synthesis.

References

- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 2. Acetophenone, 3'-chloro- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 99-02-5 [chemicalbook.com]

- 6. This compound CAS 99-02-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Buy this compound | 99-02-5 [smolecule.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 3-Chloroacetophenone | Alzchem Group [alzchem.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Natural Occurrence and Derivatives of Acetophenones for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenones are a class of organic compounds characterized by a phenyl ring attached to an acetyl group. The simplest member of this family is acetophenone itself (1-phenylethanone). These compounds are not only significant as versatile building blocks in organic synthesis but are also found ubiquitously in nature, contributing to the aroma of various plants and foods. Beyond their sensory properties, naturally occurring and synthetic acetophenone derivatives have garnered substantial interest in the scientific community, particularly in the field of drug discovery, owing to their diverse and potent pharmacological activities. These activities include anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.

This technical guide provides a comprehensive overview of the natural occurrence of acetophenones, their biosynthesis, and the pharmacological activities of their derivatives. It is designed to be a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing complex biological pathways and workflows.

Natural Occurrence of Acetophenones

Acetophenones are widely distributed in the plant kingdom, having been identified in over 24 plant families, as well as in some fungal species. They are often responsible for the characteristic sweet, floral, and nutty aromas of many fruits, flowers, and essential oils. In addition to their role as flavor and fragrance components, acetophenones in plants often serve as defense compounds, repelling insects and other herbivores. They are also found in various food sources and have been identified as semiochemicals in insects, mediating both attraction and repulsion.

The concentration of acetophenones in natural sources can vary significantly depending on the species, the part of the plant, and the environmental conditions. The following table summarizes the quantitative occurrence of some representative acetophenones in various natural matrices.

Table 1: Quantitative Occurrence of Acetophenones in Natural Sources

| Acetophenone Derivative | Natural Source | Plant Part/Type | Concentration/Amount | Reference |

| Acetophenone | Pogostemon heyneanus (Indian patchouli) | Leaves (Essential Oil) | 51% of total oil | |

| Acetophenone | Camellia sinensis (Tea) | Flowers | - | |

| Acetophenone | Pyrus spp. (Pear) | Fruit | 1.80 µg/L (in co-fermentation) | |

| Acetophenone | Cistus spp. | Essential Oil | Present | |

| Acetophenone | Cocoa Absolute | - | Scent principle | |

| Acetophenone | Various Foods | Apple, apricot, banana, beef, cauliflower, concord grapes, raspberry | Present | |

| 4-Hydroxyacetophenone (Piceol) | Pyrus spp. (Pear) | - | Present as picein (glucoside) | |

| 2-Hydroxy-4-methoxyacetophenone (Paeonol) | Paeonia suffruticosa (Moutan Cortex) | Root Bark | - | |

| 4-Hydroxy-3-methoxyacetophenone (Apocynin/Acetovanillone) | Picrorhiza kurroa | - | Present | |

| 2,4,6-Trihydroxy-3-geranyl acetophenone | Melicope ptelefolia | - | Present | |

| Tremetone | Ophryosporus axilliflorus | Aerial Parts | - |

Note: "-" indicates that the presence is confirmed, but a specific quantitative value was not provided in the cited source.

Biosynthesis of Acetophenones in Plants

The biosynthesis of acetophenones in plants is a fascinating example of secondary metabolism, primarily originating from the shikimate pathway. This pathway is responsible for the production of aromatic amino acids, including L-phenylalanine, which serves as the key precursor for a vast array of phenolic compounds.

The biosynthetic route from L-phenylalanine to acetophenones involves a series of enzymatic reactions, with a crucial step being the shortening of the three-carbon side chain of cinnamic acid by two carbons, a process analogous to the β-oxidation of fatty acids. Recent research in pear (Pyrus) has elucidated the complete biosynthetic pathway of picein (4-hydroxyacetophenone glucoside) from 4-coumaroyl-CoA. This study revealed that the acetophenone moiety arises from an impaired side-chain shortening reaction of an aromatic 3-ketoacyl-CoA intermediate, which is caused by a loss-of-function mutation in a peroxisomal 3-ketoacyl-CoA thiolase. The accumulated 3-ketoacyl-CoA is then hydrolyzed and spontaneously decarboxylated to yield the acetophenone.

Below is a diagram illustrating the key steps in the biosynthesis of acetophenones.

Pharmacological Activities of Acetophenone Derivatives

Acetophenone derivatives exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development. Their biological effects are largely attributed to the diverse substitutions on the phenyl ring and the acetyl side chain. The following sections and tables summarize the key pharmacological activities of these compounds, supported by quantitative data from various studies.

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of naturally occurring and synthetic acetophenone derivatives against various cancer cell lines. The mechanisms underlying their anticancer activity often involve the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.

Table 2: Cytotoxic Activity of Acetophenone Derivatives (IC50 values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Meliquercifolin A | HeLa | 2.6 | |

| Melibarbinon B | A2780 | 30 | |

| Acronyculatin Q | MCF-7 | 40.4 | |

| Acronyculatin P | MCF-7 | 56.8 | |

| Acronyculatin R | MCF-7 | 69.1 | |

| Compound 85 (from A. oligophlebia) | MCF-7 | 25.6 | |

| Compound 81 (from A. oligophlebia) | MCF-7 | 33.5 | |

| Eupatofortunone | MCF-7 | 82.15 | |

| Eupatofortunone | A549 | 86.63 | |

| Chalcone 12 | MCF-7 | 4.19 ± 1.04 | |

| Chalcone 13 | MCF-7 | 3.30 ± 0.92 | |

| Chalcone 12 | ZR-75-1 | 9.40 ± 1.74 | |

| Chalcone 13 | ZR-75-1 | 8.75 ± 2.01 | |

| Chalcone 12 | MDA-MB-231 | 6.12 ± 0.84 | |

| Chalcone 13 | MDA-MB-231 | 18.10 ± 1.65 | |

| Paeonol Derivative 2d | HeLa | 2.67 | |

| Paeonol Derivative 2d | MCF-7 | 4.74 |

Anti-inflammatory Activity

Several acetophenone derivatives, most notably apocynin and paeonol, have been extensively studied for their potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines, as well as the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Table 3: Anti-inflammatory Activity of Acetophenone Derivatives (IC50 values)

| Compound | Assay/Cell Line | IC50 (µM) | Reference |

| Compound 70 (from A. oligophlebia) | RAW 264.7 cells | 26.4 | |

| Compound 72 (from A. oligophlebia) | RAW 264.7 cells | 46.0 | |

| Compound 74 (from A. oligophlebia) | RAW 264.7 cells | 57.3 | |

| Compound 73 (from A. oligophlebia) | RAW 264.7 cells | 79.4 | |

| Compound 45 (from M. semecarpifolia) | fMLP/CB-induced superoxide anion (human neutrophils) | 21.37 µg/mL | |

| Compound 46 (from M. semecarpifolia) | fMLP/CB-induced superoxide anion (human neutrophils) | 23.24 µg/mL | |

| Compound 47 (from M. semecarpifolia) | fMLP/CB-induced superoxide anion (human neutrophils) | 30.61 µg/mL | |

| Compound 45 (from M. semecarpifolia) | Elastase release (human neutrophils) | 27.35 µg/mL | |

| Compound 46 (from M. semecarpifolia) | Elastase release (human neutrophils) | 26.62 µg/mL | |

| Compound 47 (from M. semecarpifolia) | Elastase release (human neutrophils) | 28.73 µg/mL | |

| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | DPPH radical scavenging | 26.00 ± 0.37 µg/mL |

Antimicrobial Activity

Acetophenone and its derivatives have also demonstrated activity against a range of pathogenic bacteria and fungi. This makes them interesting candidates for the development of new antimicrobial agents, especially in the context of growing antibiotic resistance.

Table 4: Antimicrobial Activity of Acetophenone Derivatives (MIC values)

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 2-Hydroxy-4,6-dimethoxyacetophenone | Trichophyton rubrum | 1.25 - 2.5 | |

| 2-Hydroxy-3,4,6-trimethoxyacetophenone | Trichophyton rubrum | 2.5 | |

| 2-Hydroxy-4,6-dimethoxyacetophenone | Microsporum canis | 5.0 - 10.0 |

Key Signaling Pathways of Bioactive Acetophenone Derivatives

The pharmacological effects of acetophenone derivatives are mediated through their interaction with various molecular targets and the modulation of intracellular signaling pathways. Apocynin and paeonol are two of the most well-studied acetophenone derivatives, and their mechanisms of action provide excellent examples of how these compounds exert their therapeutic effects.

Anti-inflammatory Signaling Pathway of Apocynin

Apocynin (4-hydroxy-3-methoxyacetophenone) is a potent anti-inflammatory agent that is particularly known for its ability to inhibit the NADPH oxidase (NOX) enzyme complex. In phagocytic cells like neutrophils, NOX is responsible for the production of superoxide radicals, which are key mediators of oxidative stress and inflammation. Apocynin acts as a prodrug and is converted to its active dimeric form, which then prevents the assembly of the NOX complex, thereby reducing the production of reactive oxygen species (ROS). Apocynin has also been shown to suppress the Tlr4/NF-κB signaling pathway.

The following diagram illustrates the inhibitory effect of apocynin on the NADPH oxidase complex and downstream inflammatory signaling.

Anti-inflammatory and Anticancer Signaling Pathway of Paeonol

Paeonol (2-hydroxy-4-methoxyacetophenone) exerts its therapeutic effects through the modulation of multiple signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. In the context of inflammation, paeonol can suppress the phosphorylation of MAPK pathway molecules such as JNK and p38, and inhibit the translocation of NF-κB to the nucleus. This leads to a downregulation in the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins.

In cancer cells, paeonol has been shown to induce apoptosis and inhibit proliferation by suppressing the MAPK and PI3K/Akt signaling pathways, which are crucial for cell survival and growth.

The diagram below provides a simplified overview of the signaling pathways modulated by paeonol.

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and bioactivity assessment of acetophenones, which are fundamental for research and development in this area.

Extraction of Acetophenones from Plant Material: Soxhlet Extraction

Soxhlet extraction is a classic and efficient method for extracting compounds from solid materials, such as plants. The continuous nature of this process allows for a thorough extraction with a relatively small amount of solvent.

Principle: The plant material is placed in a thimble, and a solvent is heated in a flask below. The solvent vapor travels up to a condenser, where it cools and drips back onto the plant material, extracting the desired compounds. When the solvent level in the thimble reaches a certain point, it siphons back into the flask, carrying the extracted compounds with it. This cycle repeats, ensuring a complete extraction.

Protocol:

-

Sample Preparation: Dry the plant material (e.g., leaves, roots) in an oven at a low temperature (around 40-50°C) to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Apparatus Assembly:

-

Place a known amount of the powdered plant material into a cellulose extraction thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask to about two-thirds of its volume with the chosen solvent (e.g., ethanol, hexane, or methanol). Add a few boiling chips to ensure smooth boiling.

-

Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser. Ensure all joints are securely clamped.

-

Connect the condenser to a cold water supply.

-

-

Extraction:

-

Heat the flask using a heating mantle. The solvent will begin to boil and evaporate.

-

The solvent vapor will travel up the side arm of the extractor, bypass the thimble, and enter the condenser.

-

The condensed solvent will drip into the thimble, immersing the plant material and extracting the acetophenones.

-

Once the solvent reaches the top of the siphon arm, the entire liquid content of the extractor chamber is siphoned back into the boiling flask.

-

Allow the extraction to proceed for a sufficient number of cycles (typically 6-8 hours, but can be up to 24 hours) to ensure complete extraction.

-

-

Solvent Recovery:

-

After the extraction is complete, turn off the heat and allow the apparatus to cool.

-

Dismantle the apparatus and remove the thimble containing the exhausted plant material.

-

The extract, now in the round-bottom flask, can be concentrated using a rotary evaporator to remove the solvent. The resulting crude extract contains the acetophenones and other extracted compounds.

-

Synthesis of an Acetophenone Derivative: Synthesis of Paeonol Derivatives

The synthesis of paeonol derivatives often involves the modification of the hydroxyl and acetyl groups of the paeonol scaffold to generate novel compounds with potentially enhanced biological activities.

General Procedure for Acylation and Etherification of Paeonol:

This is a generalized procedure based on common organic synthesis techniques.

-

Acylation:

-

Dissolve paeonol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude acylated paeonol derivative.

-

Purify the crude product by column chromatography on silica gel.

-

-

Etherification (Williamson Ether Synthesis):

-

In a round-bottom flask, dissolve paeonol in a polar aprotic solvent (e.g., dimethylformamide, acetone).

-

Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group.

-

Add the desired alkylating agent (e.g., an alkyl halide) to the mixture.

-

Heat the reaction mixture with stirring for several hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the resulting ether derivative by column chromatography.

-

Bioactivity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential anticancer drugs.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test acetophenone derivative in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a local, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least a week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test acetophenone derivative orally or intraperitoneally at various doses to the test groups. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.

-

Induction of Edema: One hour after the administration of the test compounds, inject a freshly prepared solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

-

Experimental Workflow

The following diagram outlines a general workflow for the discovery of bioactive acetophenone derivatives from natural sources.

Conclusion

Acetophenones and their derivatives represent a structurally diverse and pharmacologically significant class of natural products. Their widespread occurrence in the plant kingdom, coupled with their potent biological activities, underscores their potential as lead compounds in drug discovery and development. This guide has provided a comprehensive overview of their natural sources, biosynthetic pathways, and pharmacological properties, supported by quantitative data and detailed experimental protocols. The elucidation of the signaling pathways modulated by key derivatives such as apocynin and paeonol further enhances our understanding of their therapeutic mechanisms. It is anticipated that continued research in this area, facilitated by the methodologies and information presented herein, will lead to the development of novel therapeutic agents for a range of human diseases.

An In-depth Technical Guide to the Reactivity of 3'-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Chloroacetophenone (CAS No. 99-02-5) is a versatile synthetic intermediate of significant interest in the pharmaceutical and fine chemical industries. Its dual reactivity, stemming from the ketone functional group and the chloro-substituted aromatic ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the principal reactions of this compound, including detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations. The information presented herein is intended to serve as a foundational resource for researchers engaged in organic synthesis and drug discovery.

Introduction and Physicochemical Properties

This compound, also known as 1-(3-chlorophenyl)ethanone, is a halogenated aromatic ketone. It typically presents as a colorless to pale yellow liquid or crystalline solid at room temperature.[1] Its molecular structure features a meta-substituted chlorine atom on the phenyl ring, which, along with the acetyl group, dictates its reactivity and utility as a building block in complex organic synthesis.[1] It serves as a crucial intermediate in the manufacturing of agrochemicals, fine chemicals, and various pharmaceutical agents, including anticonvulsants like carbamazepine and inhibitors of GABA-AT.[1][2]

The most common industrial synthesis route is the Friedel-Crafts acylation of chlorobenzene with acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 99-02-5 | [2] |

| Molecular Formula | C₈H₇ClO | [2] |

| Molecular Weight | 154.59 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [2][3] |

| Boiling Point | 227-229 °C | [4] |

| Density | 1.191 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.550 | [4] |

| Flash Point | 105 °C | [3] |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopy | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.9 (m, 1H), δ ~7.8 (m, 1H), δ ~7.5 (t, 1H), δ ~7.4 (t, 1H), δ ~2.6 (s, 3H, -CH₃) | [5] |

| ¹³C NMR (CDCl₃) | δ ~196.7 (C=O), δ ~138.8, δ ~134.8, δ ~133.0, δ ~129.9, δ ~128.3, δ ~126.3, δ ~26.7 (-CH₃) | [6] |

| IR (ATR) | ~1680 cm⁻¹ (C=O stretch), ~1570 cm⁻¹ (C=C aromatic stretch), ~790 cm⁻¹ (C-Cl stretch) | [7] |

| Mass Spec (EI) | m/z 156/154 (M⁺), 141/139 ([M-CH₃]⁺), 113/111 ([M-COCH₃]⁺), 75 | [3] |

Core Reactivity Pathways

The reactivity of this compound can be logically divided into two primary domains: reactions involving the carbonyl (acetyl) group and transformations occurring at the chloro-substituted aromatic ring.

Reactions of the Carbonyl Group

The acetyl group's carbonyl carbon is electrophilic, while its α-protons are acidic, making it susceptible to both nucleophilic addition and base-catalyzed condensation reactions.

A cornerstone reaction of acetophenones is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol reaction with an aromatic aldehyde that lacks α-hydrogens.[8] This reaction is a highly efficient method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are important scaffolds in medicinal chemistry.

Table 3: Representative Claisen-Schmidt Condensation of this compound

| Aromatic Aldehyde | Base/Solvent | Product | Yield | Reference |

| Benzaldehyde | 50% KOH / Ethanol | (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one | 72% | [7] |

The ketone functionality can be readily reduced to a secondary alcohol using common hydride reducing agents like sodium borohydride (NaBH₄).[1] This transformation is often a key step in multi-step syntheses, converting the ketone into a chiral center or a precursor for subsequent reactions.

Reactions of the Chloro-Substituted Aromatic Ring

The carbon-chlorine bond on the aromatic ring is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for constructing biaryl systems. It involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base.[6] While aryl chlorides are generally less reactive than bromides or iodides, suitable catalyst systems can effectively promote the coupling of this compound with various boronic acids.

Table 4: Representative Suzuki-Miyaura Coupling of a Chloroacetophenone Isomer

| Boronic Acid | Catalyst / Base / Solvent | Product | Conversion Yield | Reference |

| Phenylboronic Acid | Pd-complex (0.5 mol%) / Cs₂CO₃ / H₂O | 4-Acetyl-1,1'-biphenyl | 88% |

Note: Data presented is for the analogous 4'-chloroacetophenone, illustrating typical conditions and yields for this substrate class.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations discussed.

Protocol: Claisen-Schmidt Synthesis of (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one[7]

-

Reactant Preparation: In a suitable reaction vessel, combine this compound (0.01 mol) and benzaldehyde (0.01 mol) in 25 mL of ethanol.

-

Reaction Initiation: While stirring at room temperature, add a 50% aqueous solution of potassium hydroxide (KOH).

-

Reaction: Continue stirring the mixture for one hour at room temperature. A precipitate will form as the reaction progresses.

-

Isolation: Collect the solid product by filtration.

-

Purification: Purify the crude product by recrystallization from ethanol to yield the title compound (Yield: 72%).

Protocol: Reduction of this compound with Sodium Borohydride[1]

-

Reactant Preparation: Dissolve approximately 300 mg of this compound in methanol to achieve a concentration of ~0.25 M in a round-bottom flask.

-

Reaction Initiation: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise (a molar excess, typically 1.5-2.0 equivalents of hydride per equivalent of ketone, is used).

-

Reaction: Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of dilute aqueous acid (e.g., 1M HCl) to destroy excess NaBH₄.

-

Extraction: Remove the bulk of the methanol via rotary evaporation. Partition the remaining residue between diethyl ether and water. Extract the aqueous layer with diethyl ether (2x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)ethanol.

Protocol: Representative Suzuki-Miyaura Coupling of a Chloroacetophenone

-